N-(furan-2-ylmethyl)-2-(1H-indol-1-yl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(1H-indol-1-yl)acetamide is an organic compound that features a furan ring and an indole moiety connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(1H-indol-1-yl)acetamide typically involves the reaction of furan-2-carbaldehyde with indole-2-acetamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of catalysts like Lewis acids (AlCl3, FeCl3).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide: Similar structure but with a pyrrole ring instead of an indole ring.
N-(furan-2-ylmethyl)-2-(1H-benzimidazol-1-yl)acetamide: Contains a benzimidazole ring instead of an indole ring.
Uniqueness
N-(furan-2-ylmethyl)-2-(1H-indol-1-yl)acetamide is unique due to the presence of both furan and indole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-indol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(16-10-13-5-3-9-19-13)11-17-8-7-12-4-1-2-6-14(12)17/h1-9H,10-11H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCNFGOFPIWXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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